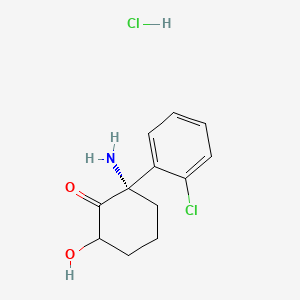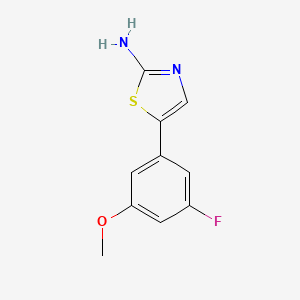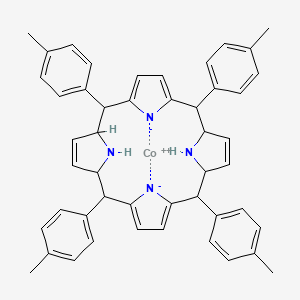
(TTP)Co
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(2,4,6-trimethoxyphenyl)phosphine cobalt typically involves the reaction of cobalt salts with tris(2,4,6-trimethoxyphenyl)phosphine ligands under controlled conditions. One common method involves the use of cobalt(II) chloride and tris(2,4,6-trimethoxyphenyl)phosphine in a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the cobalt center. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired complex is formed.
Industrial Production Methods
Industrial production of tris(2,4,6-trimethoxyphenyl)phosphine cobalt may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from any impurities.
化学反应分析
Types of Reactions
Tris(2,4,6-trimethoxyphenyl)phosphine cobalt undergoes various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur where the tris(2,4,6-trimethoxyphenyl)phosphine ligands are replaced by other ligands such as carbon monoxide or phosphines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under ambient or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under inert atmosphere.
Substitution: Various ligands such as carbon monoxide or phosphines in suitable solvents like tetrahydrofuran or dichloromethane.
Major Products Formed
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New cobalt complexes with different ligands.
科学研究应用
Chemistry
In chemistry, tris(2,4,6-trimethoxyphenyl)phosphine cobalt is used as a catalyst in various organic reactions. Its ability to facilitate reactions such as hydrogenation, hydroformylation, and cross-coupling makes it valuable in synthetic chemistry.
Biology
While its direct applications in biology are limited, the compound’s catalytic properties can be harnessed in the synthesis of biologically active molecules. Additionally, its coordination chemistry can be studied to understand metal-ligand interactions in biological systems.
Medicine
The compound’s potential in medicine lies in its ability to catalyze the synthesis of pharmaceutical intermediates. Its role in facilitating complex organic transformations can be crucial in the development of new drugs.
Industry
In industry, tris(2,4,6-trimethoxyphenyl)phosphine cobalt is used in the production of fine chemicals and materials. Its catalytic properties are exploited in processes such as polymerization and the synthesis of specialty chemicals.
作用机制
The mechanism by which tris(2,4,6-trimethoxyphenyl)phosphine cobalt exerts its effects is primarily through its ability to coordinate with various substrates and facilitate their transformation. The cobalt center acts as a Lewis acid, accepting electron pairs from the ligands and substrates, thereby activating them for subsequent reactions. The tris(2,4,6-trimethoxyphenyl)phosphine ligands stabilize the cobalt center and modulate its reactivity.
相似化合物的比较
Similar Compounds
- Tris(2,4,6-trimethoxyphenyl)phosphine nickel
- Tris(2,4,6-trimethoxyphenyl)phosphine palladium
- Tris(2,4,6-trimethoxyphenyl)phosphine platinum
Uniqueness
Tris(2,4,6-trimethoxyphenyl)phosphine cobalt is unique due to its specific coordination environment and the electronic properties imparted by the tris(2,4,6-trimethoxyphenyl)phosphine ligands. Compared to its nickel, palladium, and platinum counterparts, the cobalt complex exhibits distinct reactivity patterns and catalytic properties. Its ability to undergo various oxidation and reduction reactions, as well as ligand substitution, makes it a versatile compound in both research and industrial applications.
属性
分子式 |
C48H46CoN4 |
|---|---|
分子量 |
737.8 g/mol |
IUPAC 名称 |
cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C48H46N4.Co/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28,37,39,42,44-49,52H,1-4H3;/q-2;+2 |
InChI 键 |
UCCJRIDQNKCTKS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C9=CC=C(C=C9)C.[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14773950.png)
![tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14773954.png)
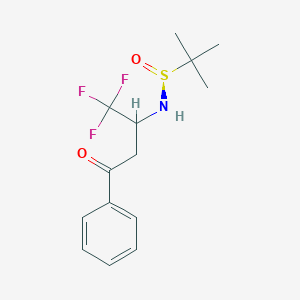
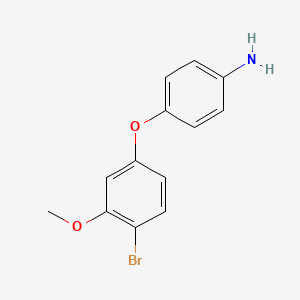
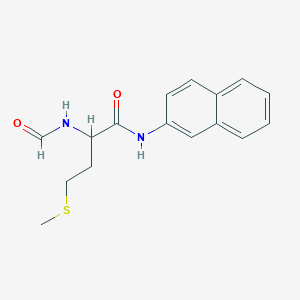
![2-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol](/img/structure/B14773979.png)
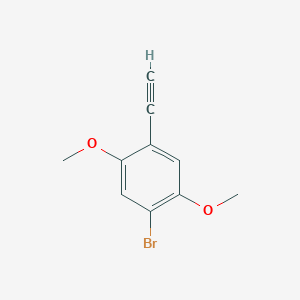
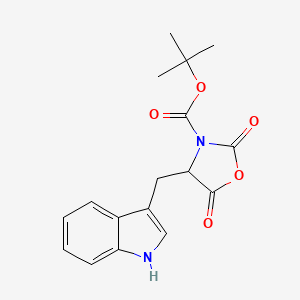
![1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine](/img/structure/B14774002.png)

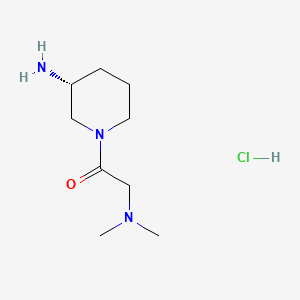
![5-(3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14774013.png)
